dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine
Overview
Description
Dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the nitro, methyl, and phenyl groups, followed by the attachment of the dibenzylamine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes. The overall effect depends on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole side chain.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.
Uniqueness
Dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibenzylamine moiety and nitro group differentiate it from other indole derivatives, potentially leading to unique interactions and applications .
Properties
IUPAC Name |
N-benzyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]-1-phenylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O2/c1-31-28-18-17-26(33(34)35)19-27(28)30(25-15-9-4-10-16-25)29(31)22-32(20-23-11-5-2-6-12-23)21-24-13-7-3-8-14-24/h2-19H,20-22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEZWAPMIGKZTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CN(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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